2-Methyl-4-phenoxybenzoic acid

Description

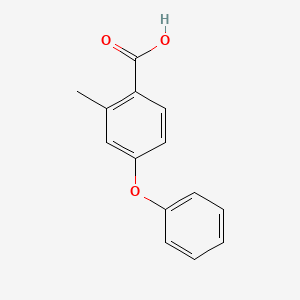

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINTXXPQWRCNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-4-phenoxybenzoic acid chemical properties and structure

An In-depth Technical Guide to 2-Methyl-4-phenoxybenzoic Acid: Properties, Structure, and Synthetic Utility

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core, a methyl group, and a phenoxy ether linkage, makes it a molecule of interest in medicinal chemistry and organic synthesis. While not as extensively documented as some common reagents, its scaffold is present in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, structural features, plausible synthetic routes, and its potential applications as a building block in drug discovery, particularly in the development of novel antimicrobial agents.

Chemical Properties and Structure

This compound possesses a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol .[1] The presence of a carboxylic acid group, a diaryl ether, and a methyl-substituted aromatic ring governs its chemical behavior and physical properties.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 57830-13-4 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | [1] |

| InChI Key | CINTXXPQWRCNAU-UHFFFAOYSA-N | [1] |

| Predicted pKa | 4.06 ± 0.25 | [1] |

| Predicted XLogP3-AA | 3.3 | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Structural Elucidation

The structure of this compound is defined by a benzoic acid molecule substituted at position 2 with a methyl group and at position 4 with a phenoxy group.

Caption: 2D structure of this compound.

Synthesis of this compound

Proposed Synthetic Routes

Caption: Plausible synthetic routes to this compound.

1. Ullmann Condensation: This classic copper-catalyzed reaction forms the diaryl ether bond by coupling an aryl halide with a phenol.[2][5] For this target molecule, the reaction would involve 4-bromo-2-methylbenzoic acid and phenol. The causality behind this choice is the commercial availability of these starting materials. The reaction typically requires high temperatures and a strong base.[1][6]

2. Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an aryl halide.[3][4] A plausible approach would be the reaction of methyl 4-hydroxy-2-methylbenzoate with bromobenzene in the presence of a base like potassium carbonate. The resulting ester would then be hydrolyzed to yield the final carboxylic acid. This route may be preferred as it often proceeds under milder conditions than the traditional Ullmann condensation.[7]

Exemplary Protocol (Ullmann Condensation)

This protocol is a generalized procedure based on known Ullmann condensations and should be optimized for this specific substrate.

-

Reactant Preparation: To an oven-dried flask, add 4-bromo-2-methylbenzoic acid, phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and a copper(I) catalyst (e.g., CuI, 10 mol%).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to 120-160 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify with aqueous HCl to a pH of ~2.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectral Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following characteristics are predicted based on the analysis of its functional groups and data from analogous compounds.[8][9][10][11]

¹H and ¹³C NMR Spectroscopy

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | 12.0 - 13.0 | br s | 1H | -COOH |

| Aromatic | 7.8 - 8.0 | d | 1H | H ortho to -COOH |

| Aromatic | 7.3 - 7.5 | m | 2H | H meta to -OPh |

| Aromatic | 7.1 - 7.3 | t | 1H | H para to -OPh |

| Aromatic | 6.8 - 7.0 | m | 3H | H ortho to -OPh and H on phenoxy ring |

| Methyl | 2.4 - 2.6 | s | 3H | -CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | 168 - 172 | -COOH |

| Aromatic | 158 - 162 | C-O (ether linkage on benzoic ring) |

| Aromatic | 155 - 158 | C-O (ether linkage on phenoxy ring) |

| Aromatic | 138 - 142 | C-CH₃ |

| Aromatic | 130 - 134 | CH ortho to -COOH |

| Aromatic | 128 - 130 | CH of phenoxy ring |

| Aromatic | 123 - 126 | CH of phenoxy ring |

| Aromatic | 120 - 123 | C-COOH |

| Aromatic | 118 - 121 | CH of phenoxy ring |

| Aromatic | 115 - 118 | CH ortho to -OPh |

| Methyl | 20 - 23 | -CH₃ |

Infrared (IR) Spectroscopy

-

O-H stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-O stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 228.

-

Key Fragments: Loss of -OH (m/z = 211), loss of -COOH (m/z = 183), and cleavage of the ether bond.

Applications in Drug Development

The primary utility of this compound in a research and development context is as a synthetic intermediate. Its structure is particularly amenable to the synthesis of derivatives with potential biological activity. A notable application for similar phenoxymethylbenzoic acids is in the creation of thioureide derivatives, which have demonstrated significant antimicrobial properties.[12][13][14]

Workflow: Synthesis of Antimicrobial Thioureides

Caption: Synthetic pathway to antimicrobial thioureide derivatives.

This multi-step synthesis leverages the reactivity of the carboxylic acid moiety. It is first converted to a more reactive acid chloride, which then forms an isothiocyanate intermediate. This intermediate readily reacts with various primary aromatic amines to generate a library of thioureide compounds for antimicrobial screening.[13][15]

Exemplary Protocol for Thioureide Synthesis

This protocol is adapted from the synthesis of related thioureide compounds.[12][13]

-

Acid Chloride Synthesis: Reflux this compound with an excess of thionyl chloride in an anhydrous solvent (e.g., 1,2-dichloroethane) for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-4-phenoxybenzoyl chloride.

-

Isothiocyanate and Thioureide Synthesis (One-Pot): Dissolve the crude acid chloride in dry acetone. Add ammonium thiocyanate and reflux for one hour to form the isothiocyanate in situ.

-

Amine Addition: To the same reaction mixture, add a primary aromatic amine (1.0 equivalent) and continue to reflux for an additional hour.

-

Isolation and Purification: Cool the reaction mixture and pour it into cold water. Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure thioureide derivative.

The rationale for this synthetic strategy is its efficiency and modularity. By varying the primary aromatic amine in the final step, a diverse range of compounds can be synthesized and tested, allowing for the exploration of structure-activity relationships (SAR) to identify potent antimicrobial agents.[14][15]

Conclusion

This compound is a valuable, though under-documented, chemical entity. Its core structure is accessible through established synthetic methodologies like the Ullmann condensation and Williamson ether synthesis. While experimental data is sparse, its chemical properties and spectral characteristics can be reliably predicted. The most compelling application for this compound lies in its use as a scaffold for generating libraries of thioureide derivatives, which have shown promise as a class of antimicrobial agents. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the synthetic potential of this compound.

References

- Guidechem. (n.d.). This compound 57830-13-4 wiki.

- SynArchive. (n.d.). Ullmann Condensation.

- Limban, C., Chiriţă, I. C., Bădiceanu, C. D., Drăghici, C., Missir, A. V., & Chifiriuc, M. C. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567–580.

- Gu, S., Chen, Y., Zhang, F., & Yu, S. (2013). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 78(15), 7624–7632.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). The Ullmann Ether Condensation. Chemical Reviews, 102(5), 1359–1470.

- Camacho-Guzmán, A., & Negrón-Silva, G. E. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 231-233.

- Limban, C., Missir, A. V., Chiriţă, I. C., Bădiceanu, C. D., Drăghici, C., Balotescu, M. C., & Stamatoiu, O. (2008). New Thioureides of 2-(4-methylphenoxymethyl) benzoic Acid with Antimicrobial Activity. Farmacia, 56(5), 519-529.

-

Limban, C., Chiriţă, I. C., Bădiceanu, C. D., Drăghici, C., Missir, A. V., & Chifiriuc, M. C. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed. Retrieved from [Link]

- Limban, C., Missir, A. V., Chiriţă, I. C., Bădiceanu, C. D., Drăghici, C., Balotescu, M. C., & Stamatoiu, O. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Farmacia, 56(5).

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Limban, C., Chiriţă, I. C., Bădiceanu, C. D., Drăghici, C., Missir, A. V., & Chifiriuc, M. C. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid.

- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Waheed, S., Nazakat, F., Abbas, N., Nadeem, M., Ghafoor, S., Shabir, G., & Saeed, A. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Crepet, A. J., & Pews, R. G. (1982). U.S. Patent No. 4,323,692. U.S.

- A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. (n.d.).

- PubChem. (n.d.). 2-Phenoxybenzoic acid.

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.).

- NIST. (n.d.). Benzoic acid, 4-phenoxy-.

- ChemicalBook. (n.d.). 2-(4-Methylbenzoyl)benzoic acid(85-55-2) 1H NMR spectrum.

- NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-.

- United States P

- Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.).

- Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). Benzoic acid, 4-methyl-.

- NIST. (n.d.). Benzoic acid, 4-phenoxy-.

- NIST. (n.d.). Benzoic acid, 2-methyl-.

- ChemicalBook. (n.d.). 2-PHENOXYBENZOIC ACID(2243-42-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-PHENOXYBENZOIC ACID(2243-42-7) IR Spectrum.

- ChemicalBook. (n.d.). 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum.

- PubChem. (n.d.). 4-Phenoxybenzoic acid.

- Biosynth. (n.d.). 2-Methyl-4-nitrobenzoic acid.

- SpectraBase. (n.d.). 2-(4-Methylbenzyl)benzoic acid - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 4-methyl- [webbook.nist.gov]

- 10. Benzoic acid, 4-phenoxy- [webbook.nist.gov]

- 11. Benzoic acid, 2-methyl- [webbook.nist.gov]

- 12. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Methyl-4-phenoxybenzoic acid from p-cresol and phthalide

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxymethyl)benzoic Acid from p-Cresol and Phthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methylphenoxymethyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The primary focus is on the direct synthesis from readily available starting materials: p-cresol and phthalide. This document delves into the detailed experimental protocols, elucidates the underlying reaction mechanism, and presents methods for purification and characterization. Furthermore, alternative synthetic strategies are explored, and the potential applications of the target molecule and its derivatives in drug development are discussed. This guide is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and pharmaceutical development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Nomenclature Clarification

The synthesis of substituted benzoic acid derivatives is a cornerstone of modern medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1][2][3] This guide focuses on the synthesis of a specific phenoxymethylbenzoic acid derivative. It is important to address a point of potential confusion in nomenclature. The reaction between p-cresol and phthalide directly yields 2-(4-methylphenoxymethyl)benzoic acid , not 2-methyl-4-phenoxybenzoic acid. The latter would imply a different substitution pattern. This guide will focus on the synthesis of the accurately named product, 2-(4-methylphenoxymethyl)benzoic acid, which is supported by the available scientific literature.[4]

This document provides a detailed exploration of the synthesis of this target molecule, with a particular emphasis on the practical aspects and the chemical principles that govern the reaction. The aim is to equip researchers with the knowledge to not only reproduce the synthesis but also to adapt and optimize the procedure for their specific needs.

The Core Synthesis: Reaction of p-Cresol with Phthalide

The most direct route to 2-(4-methylphenoxymethyl)benzoic acid involves the base-catalyzed reaction of p-cresol with phthalide. This reaction is an example of a nucleophilic acyl substitution where the phenoxide, generated in situ from p-cresol, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the lactone (phthalide). The subsequent ring-opening of the phthalide moiety leads to the formation of the desired product.

Reaction Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 2-(4-methylphenoxymethyl)benzoic acid.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of phenoxymethylbenzoic acid derivatives.[4]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |

| p-Cresol | C₇H₈O | 108.14 | 10.81 g (0.1 mol) | Reagent grade, ensure dryness. |

| Phthalide | C₈H₆O₂ | 134.13 | 13.41 g (0.1 mol) | Reagent grade. |

| Potassium Hydroxide (KOH) | KOH | 56.11 | ~5.6 g (0.1 mol) | Use pellets or flakes. |

| Xylene | C₈H₁₀ | 106.16 | 150 mL | Anhydrous, as reaction solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (~10% aq. solution) | For acidification during work-up. |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |

Step-by-Step Procedure

-

Preparation of Potassium p-Cresolate: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add p-cresol (10.81 g, 0.1 mol) and xylene (100 mL).

-

Slowly add potassium hydroxide (5.6 g, 0.1 mol) to the stirred solution.

-

Heat the mixture to 60-70°C to facilitate the formation of the potassium p-cresolate, which may form a separate layer.[4]

-

Reaction with Phthalide: Dissolve phthalide (13.41 g, 0.1 mol) in 50 mL of xylene and add it dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, continue heating and stirring the reaction mixture for 4-6 hours at 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 200 mL of water.

-

Separate the aqueous layer using a separatory funnel. The xylene layer can be discarded.

-

Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 10% hydrochloric acid. This will precipitate the crude 2-(4-methylphenoxymethyl)benzoic acid.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield white crystals.[4]

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic attack of the p-cresolate on the phthalide.

Caption: Proposed mechanism for the synthesis of 2-(4-methylphenoxymethyl)benzoic acid.

Characterization of 2-(4-Methylphenoxymethyl)benzoic Acid

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

| Property | Expected Value/Observation | Reference |

| Appearance | White crystalline solid | [4] |

| Melting Point | 122.5 °C | [4] |

| Solubility | Soluble in ethanol | [4] |

| FT-IR (cm⁻¹) | ~3400 (O-H, broad), ~1700 (C=O), ~1250 (C-O ether) | [4] |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals: ~10-12 (1H, s, COOH), 7-8 (4H, m, aromatic), 6.8-7.2 (4H, m, aromatic), 5.1 (2H, s, O-CH₂), 2.3 (3H, s, CH₃) | [5][6] |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: ~170 (COOH), aromatic carbons, ~65 (O-CH₂), ~20 (CH₃) | [7][8][9] |

Alternative Synthetic Routes

While the reaction of p-cresol with phthalide is a direct method, other synthetic strategies can be employed, most notably the Ullmann condensation.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[10][11][12] In this context, one could envision the synthesis of a suitable precursor followed by the formation of the ether linkage. For instance, the reaction of methyl 2-(bromomethyl)benzoate with p-cresol in the presence of a copper catalyst and a base would yield the methyl ester of the target compound, which can then be hydrolyzed to the carboxylic acid.

Modern Ullmann-type reactions often employ ligands to improve reaction efficiency and allow for milder conditions.[13][14]

Applications in Drug Development

Derivatives of phenoxymethylbenzoic acid have shown promise in medicinal chemistry. Several studies have reported their synthesis and evaluation for various biological activities. For instance, thioureide derivatives of 2-(4-methyl-phenoxymethyl)benzoic acid have been synthesized and tested for their antimicrobial properties, showing activity against both bacterial and fungal strains.[15][16] The benzoic acid moiety is a common scaffold in drug design, known to interact with various biological targets.[1][2][3] The structural features of 2-(4-methylphenoxymethyl)benzoic acid, combining a flexible ether linkage with a carboxylic acid group, make it an attractive starting point for the development of new therapeutic agents.

Conclusion

The synthesis of 2-(4-methylphenoxymethyl)benzoic acid from p-cresol and phthalide is a straightforward and efficient method for obtaining this valuable chemical intermediate. This guide has provided a detailed protocol, a plausible reaction mechanism, and methods for characterization. Understanding the underlying chemistry and having access to a reliable experimental procedure are crucial for researchers in organic synthesis and drug discovery. The exploration of alternative routes like the Ullmann condensation further expands the synthetic toolbox available to chemists. The demonstrated biological activity of related compounds underscores the potential of 2-(4-methylphenoxymethyl)benzoic acid as a scaffold for the development of new pharmaceuticals.

References

-

Waheed, S., Nazakat, F., Abbas, N., Nadeem, M., Ghafoor, S., Shabir, G., & Saeed, A. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43. [Link]

-

Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

-

Kilic, T., et al. (2015). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Journal of Molecular Structure, 1099, 487-497. [Link]

-

University of Michigan-Dearborn. (n.d.). Recrystallization of Benzoic Acid. [Link]

-

Limban, C., et al. (2011). Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. ResearchGate. [Link]

-

Columbia University. (n.d.). The Recrystallization of Benzoic Acid. [Link]

-

Boruah, M., & Ali, M. A. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 27(19), 6296. [Link]

-

Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

-

Chifiriuc, M. C., et al. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Farmacia, 59(5), 656-665. [Link]

-

Smith, G. G., & Deavenport, D. L. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

-

King Saud University. (n.d.). Applied Organic Chemistry Laboratory (Lab Report). [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Florida A&M University. (2016). Recrystallization Lab Report. [Link]

-

Jayakumar, R., et al. (2016). Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Indian Journal of Chemistry, 55B, 1243-1248. [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Al-Araji, S. H. (2012). Preparation and Separation of some P-cresol derivatives by Gas– liquid chromatography. Iraqi National Journal of Chemistry, 46, 149-159. [Link]

-

Divarova, V., et al. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Journal of the Serbian Chemical Society, 73(10), 981-987. [Link]

-

Manjula, S., et al. (2018). Esterification of phenyl acetic acid with p -cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science, 5(7), 180486. [Link]

-

Sharma, A., et al. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor, 13(2), 1-15. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Methyl-4-phenoxybenzoic Acid: In-Depth Analysis for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-4-phenoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule, providing a robust framework for its identification and characterization.

Introduction

This compound belongs to the class of substituted benzoic acids, which are pivotal scaffolds in the development of pharmaceuticals and functional materials. The strategic placement of a methyl group at the 2-position and a phenoxy group at the 4-position of the benzoic acid core imparts specific steric and electronic properties that influence its chemical reactivity and biological activity. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its molecular behavior. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectral data, offering a detailed rationale behind the expected signals and fragmentation patterns.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable insights into its electronic environment and connectivity.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~8.0 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |

| ~7.4 | Triplet | 2H | H-11, H-13 | Protons on the phenoxy ring meta to the ether linkage. |

| ~7.2 | Triplet | 1H | H-12 | Proton on the phenoxy ring para to the ether linkage. |

| ~7.1 | Doublet of doublets | 2H | H-10, H-14 | Protons on the phenoxy ring ortho to the ether linkage. |

| ~6.9 | Doublet | 1H | H-5 | This proton is meta to the carboxylic acid and ortho to the electron-donating phenoxy group. |

| ~6.8 | Singlet | 1H | H-3 | This proton is ortho to both the methyl and phenoxy groups. |

| ~2.6 | Singlet | 3H | -CH₃ | The methyl protons are attached to an aromatic ring and appear in the typical benzylic region. |

Expertise & Experience: The prediction of aromatic proton signals requires an understanding of the interplay between electron-withdrawing groups (EWG) and electron-donating groups (EDG). The carboxylic acid group (-COOH) is a strong EWG, deshielding the ortho proton (H-6). Conversely, the phenoxy group (-OPh) is an EDG, shielding the ortho (H-3, H-5) and para positions. The methyl group (-CH₃) is a weak EDG. This complex interplay of electronic effects results in the predicted chemical shifts.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, all 14 carbon atoms in this compound are expected to be unique and therefore produce distinct signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C7 (COOH) | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~160 | C4 | Aromatic carbon attached to the electron-donating phenoxy group. |

| ~157 | C9 | Aromatic carbon of the phenoxy group attached to the ether oxygen. |

| ~142 | C2 | Aromatic carbon bearing the methyl group. |

| ~133 | C6 | Aromatic methine carbon ortho to the carboxylic acid group. |

| ~130 | C11, C13 | Aromatic methine carbons of the phenoxy ring. |

| ~125 | C1 | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~124 | C12 | Aromatic methine carbon of the phenoxy ring. |

| ~120 | C10, C14 | Aromatic methine carbons of the phenoxy ring. |

| ~118 | C5 | Aromatic methine carbon ortho to the phenoxy group. |

| ~116 | C3 | Aromatic methine carbon ortho to both the methyl and phenoxy groups. |

| ~22 | C8 (-CH₃) | The methyl carbon appears in the typical upfield region for alkyl groups attached to an aromatic ring. |

Authoritative Grounding: The chemical shifts of aromatic carbons are well-documented to be in the range of 100-160 ppm.[2] The specific shifts are influenced by the nature of the substituents. Carbons attached to electronegative atoms like oxygen (C4 and C9) are shifted downfield. The carbonyl carbon of a carboxylic acid typically resonates at a significantly downfield position (>170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3050 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| ~2950 | Medium | C-H stretch (aliphatic) | Methyl Group |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1240 | Strong | C-O stretch (ether) | Aryl Ether |

| ~1200 | Strong | C-O stretch (acid) | Carboxylic Acid |

Expertise & Experience: The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching region. This broadness is due to strong intermolecular hydrogen bonding. The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group. The presence of two distinct C-O stretching bands (one for the ether and one for the carboxylic acid) is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak (M⁺) for this compound is expected at m/z 242. The fragmentation is likely to proceed through several key pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to a fragment at m/z 225.

-

Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation of benzoic acids, resulting in a fragment at m/z 197.

-

Cleavage of the ether bond: This can lead to fragments corresponding to the phenoxy radical (m/z 93) and the 2-methylbenzoyl cation (m/z 119) or the 4-hydroxy-2-methylbenzoic acid radical cation (m/z 151) and a phenyl cation (m/z 77).

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Trustworthiness: The predicted fragmentation is based on well-established principles of mass spectrometry for aromatic carboxylic acids and ethers. The loss of small, stable neutral molecules like water and carbon monoxide is a common feature in the mass spectra of such compounds.[3]

Experimental Protocols

While this guide is based on predicted data, the following are standard, field-proven protocols for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -2 to 14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 220 ppm.

-

Use a sufficient number of scans (often several thousand) due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 1-2 seconds to ensure proper quantification of all carbon signals.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

This in-depth technical guide provides a comprehensive spectroscopic characterization of this compound based on high-quality predicted data. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data offers a solid foundation for researchers to identify and characterize this molecule. The provided protocols outline the standard methodologies for obtaining experimental data, which would serve to validate and refine the predictions presented herein. This guide underscores the power of combining predictive spectroscopy with fundamental chemical principles to advance research in drug discovery and materials science.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer Science & Business Media.

-

MestReNova. (n.d.). NMR Prediction. Mestrelab Research. [Link]

-

ACD/Labs. (n.d.). NMR Predictor Suite. [Link]

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-phenoxy-. [Link]

-

Chemistry LibreTexts. (2023). 13.7: 1H NMR Spectroscopy and Proton Equivalence. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. [Link]

-

Royal Society of Chemistry. (2017). Aromatic Compounds. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Journal of Organic Chemistry. (n.d.). Home page. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Home page. [Link]

-

Reaxys. (n.d.). Home page. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-4-phenoxybenzoic Acid: Solubility and Melting Point Analysis

This guide provides a comprehensive technical overview of the methodologies for determining the solubility and melting point of 2-Methyl-4-phenoxybenzoic acid (CAS No. 57830-13-4). While specific experimental data for this compound is not extensively documented in publicly available literature, this document serves as a robust framework for researchers, scientists, and drug development professionals to accurately measure these critical physicochemical properties. The principles and protocols detailed herein are grounded in established analytical chemistry and are broadly applicable to crystalline organic compounds.

Introduction to this compound

This compound is a carboxylic acid derivative with the chemical formula C₁₄H₁₂O₃. Its structure, featuring a benzoic acid moiety substituted with a methyl group and a phenoxy group, suggests its potential utility as a building block in the synthesis of more complex molecules in pharmaceuticals and materials science.

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 57830-13-4 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₃ | [2] |

| Molecular Weight | 228.24 g/mol | [2] |

| Chemical Structure | ||

| (Structure based on IUPAC name) |

A thorough understanding of its solubility and melting point is paramount for its application in drug discovery and development, as these properties fundamentally influence bioavailability, formulation, and purification strategies.

The Critical Role of Purity: The Recrystallization Imperative

The accurate determination of a compound's melting point and intrinsic solubility is contingent on the purity of the sample. Impurities can lead to a depression and broadening of the melting point range and can significantly alter solubility measurements.[3] Therefore, purification of the synthesized or procured this compound is a critical preliminary step. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5]

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. For a carboxylic acid like this compound, solvents of intermediate polarity, such as ethanol, methanol, or acetic acid, or a mixed solvent system, are often suitable starting points.

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents to identify a suitable candidate.

-

Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to the crude solid to achieve complete dissolution.

-

Decoloration (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly to remove any residual solvent.

Determination of Melting Point: A Hallmark of Purity and Identity

The melting point of a pure crystalline solid is a characteristic physical property defined as the temperature at which the solid and liquid phases are in equilibrium.[6] For a pure substance, the melting range is typically narrow, within 1-2°C.[3] A broadened melting range is a strong indicator of impurities.

Causality in Experimental Design

The choice of the capillary melting point method is predicated on its requirement for a small sample size and its ability to provide an accurate determination of the melting range. The rate of heating is a critical parameter; a slow heating rate (1-2°C per minute) is essential in the vicinity of the melting point to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[6]

Experimental Workflow: Capillary Melting Point Determination

The following protocol outlines the steps for determining the melting point of purified this compound using a standard melting point apparatus.

Caption: Workflow for Melting Point Determination.

Solubility Determination: The "Gold Standard" Shake-Flask Method

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a fundamental property in drug development, influencing everything from dissolution rate to in vivo absorption. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[7][8]

The Principle of Equilibrium

The core principle of the shake-flask method is to establish a true equilibrium between the undissolved solid and the dissolved solute in a chosen solvent system.[8] This is achieved by agitating an excess of the solid in the solvent for a prolonged period, ensuring that the solvent is fully saturated. The duration of agitation is critical and must be sufficient to reach this equilibrium state; typically, 24 to 72 hours is required.[9]

Experimental Workflow: Shake-Flask Solubility Determination

The following protocol provides a step-by-step guide for determining the solubility of this compound in a given solvent.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| Acetone | To be determined | To be determined |

| Ethyl Acetate | To be determined | To be determined |

| Dichloromethane | To be determined | To be determined |

| Toluene | To be determined | To be determined |

Conclusion

While specific, publicly available experimental data on the melting point and solubility of this compound is limited, this guide provides the robust, field-proven methodologies required for their accurate determination. Adherence to the principles of sample purity through recrystallization and the meticulous execution of the capillary melting point and shake-flask solubility protocols will yield reliable and reproducible data. This information is indispensable for the successful application of this compound in research and development, particularly in the pharmaceutical and chemical industries.

References

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

- Avdeef, A. (2012).

-

National University of Singapore. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Mettler Toledo. (n.d.). Determination of Melting Points. Retrieved from [Link]

-

University of California, Los Angeles. (2009). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]

-

Florida State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

- Ahmed, Z., & Datta, R. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188 B2. Washington, DC: U.S.

- Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS.

-

abcr Gute Chemie. (n.d.). AB456918 | CAS 57830-13-4. Retrieved from [Link]

-

Westin, J. (n.d.). Recrystallization. Organic Chemistry - Jack Westin. Retrieved from [Link]

-

Capot Chemical. (n.d.). 57830-13-4 | this compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

Sources

- 1. This compound | 57830-13-4 [chemicalbook.com]

- 2. 57830-13-4 | this compound - Capot Chemical [capotchem.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. jackwestin.com [jackwestin.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. tandfonline.com [tandfonline.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

Potential biological activities of phenoxybenzoic acid derivatives

An In-depth Technical Guide to the Potential Biological Activities of Phenoxybenzoic Acid Derivatives

Foreword

The phenoxybenzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of compounds with significant therapeutic potential. Its unique diaryl ether linkage provides a combination of structural rigidity and conformational flexibility, making it an ideal framework for interacting with a variety of biological targets. This guide offers a comprehensive exploration of the multifaceted biological activities of phenoxybenzoic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed methodologies for their evaluation, and synthesize key data to provide a holistic understanding of this promising class of molecules. Our approach moves beyond a simple recitation of facts to explain the causal relationships behind experimental design and the rationale for pursuing specific therapeutic avenues.

Anticancer and Antitumor Activities: Targeting Malignancy on Multiple Fronts

The application of phenoxybenzoic acid derivatives in oncology is a rapidly expanding field. These compounds have demonstrated the ability to inhibit tumor growth, progression, and metastasis through various mechanisms of action.

Mechanisms of Anticancer Action

The anticancer efficacy of these derivatives stems from their ability to modulate key signaling pathways and cellular processes that are often dysregulated in cancer.

-

Inhibition of Receptor Tyrosine Kinases (RTKs): A critical mechanism involves the inhibition of RTKs, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these derivatives can halt the downstream signaling cascade, leading to a reduction in tumor neovascularization, proliferation, and survival.[1]

-

Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition: Certain benzoic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[2][3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor gene transcription. Inhibition of HDACs by phenoxybenzoic acid derivatives can restore the expression of these critical genes, inducing cell cycle arrest, promoting apoptosis (programmed cell death), and retarding cancer cell growth.[2][3] For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, leading to the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis in colon cancer cells.[2]

-

Inhibition of Tumor Invasion and Metastasis: Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[4] Specific 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized that effectively inhibit these enzymes. By preventing the breakdown of tissue barriers, these compounds can significantly suppress the migration and invasion of cancer cells.[4]

-

Induction of Lysosomal Dysfunction: A novel anticancer strategy involves targeting lysosomes. Certain benzo[a]phenoxazine derivatives, which contain a related structural motif, have been shown to accumulate in the lysosomes of cancer cells.[5][6] This accumulation leads to lysosomal membrane permeabilization (LMP), cytosolic acidification, and ROS generation, culminating in selective cancer cell death.[5][6]

Diagram 1: VEGFR-2 Signaling Pathway and Inhibition

Caption: Selective inhibition of COX-2 by a phenoxyacetic acid derivative.

Experimental Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test compounds orally (e.g., at a dose of 10 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle, and a reference group receives a standard drug like Celecoxib or Indomethacin. 3[7][8]. Edema Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Summary of Anti-inflammatory Potency

| Compound ID | Assay | Activity Metric | Value | Reference |

| Compound 5f | In vivo Paw Edema | % Inhibition (thickness) | 63.35% | |

| Compound 7b | In vivo Paw Edema | % Inhibition (thickness) | 46.51% | |

| Compound 5f | In vitro COX-2 | IC₅₀ | 0.06 µM | |

| Compound 7b | In vitro COX-2 | IC₅₀ | 0.08 µM | |

| Eugenol | In vivo Paw Edema | % Inhibition (100 mg/kg) | 78% |

Conclusion and Future Directions

The derivatives of phenoxybenzoic acid constitute a versatile and highly promising class of bioactive molecules. The evidence strongly supports their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their efficacy is rooted in the ability to interact with and modulate a wide range of specific biological targets, including kinases, epigenetic enzymes, and key mediators of inflammation.

The path forward requires a multidisciplinary approach. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxybenzoic acid core is needed to optimize potency and selectivity for specific targets while minimizing off-target effects.

-

Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to identify candidates with favorable drug-like properties suitable for in vivo development. *[9] Advanced In Vivo Models: Promising candidates should be evaluated in more complex preclinical models, such as patient-derived xenografts for cancer or chronic models of inflammation, to better predict clinical efficacy.

-

Mechanism Deconvolution: While primary targets have been identified, further investigation into downstream signaling effects and potential polypharmacology will provide a more complete picture of their biological activity.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of phenoxybenzoic acid derivatives, paving the way for the development of novel and effective treatments for a spectrum of human diseases.

References

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., Seibert, K., Veenhuizen, A. W., Zhang, Y. Y., & Isakson, P. C. (1997). Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents. Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

-

Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54, 234–239. [Link]

-

Brigadirova, A. A., et al. (2018). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Pharmaceutical Chemistry Journal, 52(7), 579-584. [Link]

-

Yilmaz, M. T., & Goren, A. C. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Fresenius Environmental Bulletin, 30(6), 7335-7341. [Link]

-

Gyawali, R., & Ibrahim, S. A. (2014). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. In Basic and Applied Phytochemicals (pp. 1-18). CRC Press. [Link]

-

Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1), 108-124. [Link]

-

Thangavel, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. [Link]

-

Abdel-Mottaleb, Y., et al. (2024). Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. Journal of Biochemical and Molecular Toxicology, e23696. [Link]

-

Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

-

Sanchez-Recillas, A., et al. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules, 29(14), 3290. [Link]

-

Merkl, R., et al. (2022). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences, 40(6), 438-444. [Link]

-

Al-Snafi, A. E. (2025). Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma. Inflammation and Allergy Drug Targets. [Link]

-

Chen, S., et al. (2019). Identification of fungal enzymes involving 3-phenoxybenzoic acid degradation by using enzymes inhibitors and inducers. MethodsX, 6, 2803-2812. [Link]

-

Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 687481. [Link]

-

Li, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]

-

Thangavel, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. [Link]

-

Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Journal of Toxicology and Environmental Health, Part A, 1-16. [Link]

-

Appel, K. E., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 6(48), 32515-32527. [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1297. [Link]

-

Ferreira, R. J., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385. [Link]

- Behler, A., et al. (2011). Benzophenone or benzoic acid anilide derivatives containing carboxyl groups as enzyme stabilizers.

-

de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298-12326. [Link]

-

Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. [Link]

-

Dodds, P. F., & Fennessey, P. V. (1992). The metabolism of 3-phenoxybenzoic acid-containing xenobiotic triacylglycerols in vitro by pancreatic, hormone-sensitive and lipoprotein lipases. Biochimica et Biophysica Acta, 1126(2), 169-176. [Link]

-

Pal, D., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Ferreira, R. J., et al. (2024). Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385. [Link]

-

Dodds, P. F., et al. (1990). The incorporation of 3-phenoxybenzoic acid and other xenobiotic acids into xenobiotic lipids by enzymes of the monoacylglycerol pathway in microsomes from adult and neonatal tissues. Biochemical Pharmacology, 39(10), 1529-1536. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction [mdpi.com]

- 6. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methyl-4-phenoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Core Moiety in Modern Synthesis

In the landscape of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. Among these, 2-Methyl-4-phenoxybenzoic acid emerges as a scaffold of significant interest, particularly for researchers, chemists, and drug development professionals. This diaryl ether derivative, characterized by a benzoic acid core, a strategically placed methyl group, and a phenoxy substituent, offers a unique combination of steric and electronic properties. Its structure serves as a versatile precursor for a wide array of derivatives, finding utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices and present self-validating protocols, offering a robust resource for scientists aiming to leverage this key intermediate in their synthetic endeavors.

| Property | Value | Source |

| CAS Number | 57830-13-4 | [4][5] |

| Molecular Formula | C₁₄H₁₂O₃ | [4][6] |

| Molecular Weight | 228.24 g/mol | [6] |

| IUPAC Name | This compound | [4] |

| InChIKey | CINTXXPQWRCNAU-UHFFFAOYSA-N | [4] |

Part 1: Synthesis and Characterization

The efficient synthesis of this compound is critical for its widespread application. While multiple routes can be conceptualized, Ullmann-type coupling reactions represent a robust and frequently employed strategy for constructing the core diaryl ether linkage.[7] An alternative conceptual approach involves the oxidation of the corresponding phenoxytoluene precursor.[8]

Proposed Synthetic Pathway: The Ullmann Condensation

The Ullmann condensation is a cornerstone of diaryl ether synthesis. This copper-catalyzed reaction joins an aryl halide with a phenol. In the context of this compound, a plausible and effective route involves the coupling of a methyl-substituted halobenzoic acid with phenol. The choice of a bromo or iodo-substituted benzoic acid is often preferred due to the higher reactivity of these halides compared to chlorides.

Caption: Synthetic workflow for this compound via Ullmann condensation.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative procedure for the synthesis of this compound. Note: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Bromo-2-methylbenzoic acid (1.0 equiv)

-

Phenol (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-2-methylbenzoic acid, phenol, anhydrous K₂CO₃, and CuI.

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing 2M HCl solution. This step neutralizes the base and protonates the carboxylic acid.

-

The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with water and subsequently with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[9][10]

Spectroscopic Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Chemical Shift (δ, ppm) |

| ~12.0-13.0 (s, 1H) | |

| ~6.9-8.0 (m) | |

| ~2.4-2.6 (s, 3H) | |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| ~170-175 | |

| ~115-160 | |

| ~20-25 | |

| IR Spectroscopy | Wavenumber (cm⁻¹) |

| 2500-3300 (broad) | |

| ~1700 | |

| ~1240 | |

| Mass Spectrometry | m/z |

| ~228 | |

| ~211 | |

| ~183 |

Part 2: Reactivity and Application as a Synthetic Intermediate

The true value of this compound lies in the reactivity of its carboxylic acid group, which serves as a handle for diverse chemical transformations. This functionality allows it to be a key precursor for amides, esters, acid chlorides, and other moieties essential for building biologically active molecules.[9][14]

Key Transformations of the Carboxylic Acid Group

The carboxylic acid can be readily converted into more reactive species or coupled directly to form larger structures. The methyl and phenoxy groups on the aromatic ring modulate the electronic properties and provide steric influence, which can be exploited for regioselective reactions on the aromatic core in more advanced synthetic steps.

Caption: Reaction pathways for the derivatization of this compound.

Experimental Protocol: Amide Synthesis via Acid Chloride Intermediate

This protocol outlines the synthesis of an N-aryl amide, a common motif in pharmacologically active compounds. The two-step procedure involves the initial conversion to a more reactive acid chloride followed by reaction with an amine.

Step 1: Synthesis of 2-Methyl-4-phenoxybenzoyl chloride

-

Place this compound (1.0 equiv) in a round-bottom flask under a nitrogen atmosphere.

-

Add thionyl chloride (SOCl₂) (2.0-3.0 equiv) and a catalytic amount of DMF.

-

Gently reflux the mixture for 1-2 hours until gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the desired primary or secondary amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a separate flask.

-

Cool the amine solution to 0 °C in an ice bath.

-

Dissolve the crude 2-Methyl-4-phenoxybenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with a mild acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent.

-

Purify the resulting amide by recrystallization or column chromatography.

Applications in Bioactive Molecule Synthesis

The structural framework of this compound is analogous to other phenoxybenzoic acids and related structures that are precursors to important drugs.[7][15]

-

Anti-Inflammatory Agents: 2-Phenoxybenzoic acids are recognized as isosteres of anthranilic acids, a class of compounds known for their anti-inflammatory properties.[7] The unique substitution pattern of this compound makes it an attractive candidate for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: The diaryl ether motif is present in numerous kinase inhibitors. For example, intermediates of 2-methyl-4-nitrobenzoic acid are used to synthesize Raf kinase inhibitors for melanoma treatment.[2][16] By analogy, derivatives of this compound could be explored as scaffolds for new anticancer therapeutics.

-

Antihypertensives: Key intermediates for the "Sartan" class of angiotensin II antagonists, such as 2-(4-methylphenyl)benzoic acid, share structural similarities.[17] This suggests that the 2-methyl-benzoic acid core is a validated starting point for cardiovascular drug discovery.

-

Agrochemicals: The phenoxybenzoic acid structure is also found in certain herbicides and pesticides, indicating that derivatives could be screened for applications in crop protection.[3]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in organic synthesis. Its well-defined structure, coupled with the reactivity of its carboxylic acid functional group, provides a reliable and adaptable starting point for constructing a diverse range of complex molecules. The synthetic protocols and reaction pathways detailed in this guide underscore its utility and provide a practical framework for its application.

As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of core building blocks like this compound will only increase. Future research will likely focus on developing more sustainable and efficient synthetic routes to this compound and exploring the biological activities of its novel derivatives in greater depth. For the modern synthetic chemist, a thorough understanding of this scaffold is an invaluable asset in the quest to design and create the molecules of tomorrow.

References

- Waheed, S., Nazakat, F., Abbas, N., Nadeem, M., Ghafoor, S., Shabir, G., & Saeed, A. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences (FCS), 5(2), 35-43.

-

PubChem. (n.d.). 2-(4-Methylphenoxy)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. Retrieved from [Link]

- He, F., & Long, S. (2021). 3-Methyl-2-(4-methylphenoxy)benzoic acid.

- He, F., & Long, S. (2020). 2-Methyl-4-[(4-methyl-phen-yl)amino]-benzoic acid.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-phenoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4323692A - Process for preparing phenoxybenzoic acids.

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-phenoxy- (CAS 2215-77-2). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenoxybenzoic acid. Retrieved from [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(chloromethyl)-4-phenoxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 2215-77-2: 4-Phenoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 57830-13-4 [chemicalbook.com]

- 6. 2-(4-Methylphenoxy)benzoic acid | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4323692A - Process for preparing phenoxybenzoic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. 2215-77-2|4-Phenoxybenzoic acid|BLD Pharm [bldpharm.com]

- 16. nbinno.com [nbinno.com]

- 17. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

A Technical Guide to 5-Chloro-2-(2,4-dichlorophenoxy)phenol (Triclosan)

Editor's Note: The CAS number provided in the topic (57830-13-4) is most frequently associated with 2-Methyl-4-phenoxybenzoic acid, a compound with limited publicly available data. However, the structural elements and context strongly suggest the intended subject is the widely researched antimicrobial agent Triclosan (CAS 3380-34-5) , whose IUPAC name is 5-Chloro-2-(2,4-dichlorophenoxy)phenol. This guide will focus on Triclosan, providing an in-depth resource for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(2,4-dichlorophenoxy)phenol, commonly known as Triclosan. Triclosan is a polychlorinated phenoxy phenol with potent antibacterial and antifungal properties. For decades, it has been incorporated into a wide array of consumer products and clinical applications. This document synthesizes critical information regarding its physicochemical properties, a representative synthesis workflow, its primary mechanism of action targeting bacterial fatty acid synthesis, key applications, and essential safety and handling protocols. It is designed to serve as a foundational resource for professionals engaged in antimicrobial research and development.

Introduction